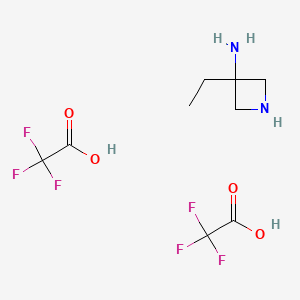
3-Ethylazetidin-3-amine; bis(trifluoroacetic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethylazetidin-3-amine; bis(trifluoroacetic acid): is a chemical compound with the molecular formula C9H14F6N2O4 and a molecular weight of 328.21 g/mol . This compound is known for its unique structure, which includes an azetidine ring substituted with an ethyl group and an amine group, and it is stabilized by bis(trifluoroacetic acid). The presence of trifluoroacetic acid enhances the compound’s stability and solubility, making it useful in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylazetidin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with a suitable azetidine precursor in the presence of a strong base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then treated with trifluoroacetic acid to form the bis(trifluoroacetic acid) salt, which enhances its stability and solubility.
Industrial Production Methods: In industrial settings, the production of 3-Ethylazetidin-3-amine; bis(trifluoroacetic acid) involves large-scale synthesis using automated reactors. The process includes the continuous feeding of reactants and the removal of by-products to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethylazetidin-3-amine; bis(trifluoroacetic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amine derivatives with different oxidation states.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as nitroso and nitro compounds.
Reduction: Reduced amine derivatives.
Substitution: Various substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethylazetidin-3-amine; bis(trifluoroacetic acid) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Ethylazetidin-3-amine; bis(trifluoroacetic acid) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The azetidine ring and the amine group play crucial roles in these interactions, while the trifluoroacetic acid moiety enhances the compound’s stability and solubility.
Vergleich Mit ähnlichen Verbindungen
- 3-Methylazetidin-3-amine; bis(trifluoroacetic acid)
- 3-Propylazetidin-3-amine; bis(trifluoroacetic acid)
- 3-Butylazetidin-3-amine; bis(trifluoroacetic acid)
Comparison: 3-Ethylazetidin-3-amine; bis(trifluoroacetic acid) is unique due to its specific ethyl substitution on the azetidine ring. This substitution affects its chemical reactivity, stability, and solubility compared to other similar compounds. For instance, the ethyl group provides a balance between hydrophobicity and steric hindrance, making it more versatile in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
2173991-90-5 |
|---|---|
Molekularformel |
C7H13F3N2O2 |
Molekulargewicht |
214.19 g/mol |
IUPAC-Name |
3-ethylazetidin-3-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H12N2.C2HF3O2/c1-2-5(6)3-7-4-5;3-2(4,5)1(6)7/h7H,2-4,6H2,1H3;(H,6,7) |
InChI-Schlüssel |
SCXMYYKDAACCIA-UHFFFAOYSA-N |
SMILES |
CCC1(CNC1)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CCC1(CNC1)N.C(=O)(C(F)(F)F)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















